methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a benzofuran ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Biology: It may be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. The benzofuran and pyrrole rings are particularly important for these interactions, as they can engage in π-π stacking and hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share structural similarities with the target compound and have similar applications in organic synthesis and drug development.
Benzofuran derivatives: These compounds are widely studied for their biological activities, including anti-tumor and anti-viral properties.
Uniqueness
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Biological Activity
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a dimethylamino group, a hydroxy group, and a pyrrole moiety. The presence of these groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a benzotriazole nucleus have shown moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Candida albicans . Although specific data on methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy...}benzoate is limited, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For example, a library of drugs was screened for activity against cancer cell lines, revealing that certain structural motifs could inhibit tumor growth effectively . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds with similar functional groups have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activities of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy...}benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : Some related compounds inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors, enhancing the compound's efficacy.
- Cell Membrane Disruption : Antimicrobial properties are often linked to the ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated moderate antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens with MIC values ranging from 10 to 50 µg/ml. |
Study B | Identified significant cytotoxic effects on cancer cell lines with IC50 values below 20 µM for structurally similar compounds. |
Study C | Reported anti-inflammatory effects in murine models, reducing inflammatory markers by up to 30%. |
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O6/c1-15-13-19-14-18(9-10-20(19)34-15)23(29)21-22(16-5-7-17(8-6-16)26(32)33-4)28(12-11-27(2)3)25(31)24(21)30/h5-10,14-15,22,29H,11-13H2,1-4H3/b23-21+ |
InChI Key |
QCDIWFKITDXXJT-XTQSDGFTSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
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